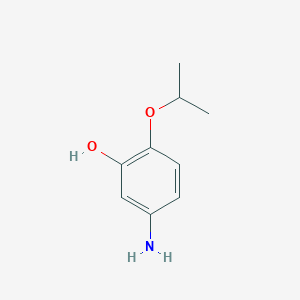

5-Amino-2-isopropoxyphenol

Description

Contextualization within Phenol (B47542) and Aminophenol Classes

5-Amino-2-isopropoxyphenol belongs fundamentally to the phenol class of compounds. Phenols are characterized by a hydroxyl (-OH) group attached directly to an aromatic ring, which imparts distinct acidic properties and reactivity compared to aliphatic alcohols.

Furthermore, the presence of an amino (-NH₂) group on the aromatic ring categorizes it as an aminophenol . Aminophenols are bifunctional compounds that exhibit the chemical properties of both phenols and aromatic amines. This dual functionality allows them to participate in a wide range of chemical reactions. For instance, aminophenol compounds are frequently utilized in coordination chemistry due to their capacity to form versatile metal complexes. mdpi.com The relative positions of the hydroxyl and amino groups are critical to the compound's properties and reactivity, influencing outcomes in reactions such as oxidation and polymerization.

The molecule also contains an isopropoxy group (-OCH(CH₃)₂), making it a phenol ether. This ether linkage is generally stable and influences the molecule's solubility, steric profile, and electronic properties.

Significance in Advanced Chemical Research

While direct research on 5-Amino-2-isopropoxyphenol is not extensively documented in publicly available literature, its significance can be inferred from its structure and the demonstrated applications of closely related compounds. It primarily serves as a specialized building block or intermediate in organic synthesis.

The broader class of N₅O₂ aminophenols, which are more complex structures, are noted for their ability to form heptadentate ligands for lanthanoid complexes, which are of significant interest in the field of molecular magnetism. mdpi.com

Research on the structurally similar compound 2-isopropoxyphenol (B44703) highlights potential areas of application. For example, 2-isopropoxyphenol has been employed as a critical Brønsted acid co-catalyst in nickel-catalyzed redox-neutral coupling reactions to synthesize dienols, demonstrating high efficiency and selectivity. chinesechemsoc.org This suggests that phenolic compounds with such ether modifications can play a crucial role in developing atom-economical catalytic systems. chinesechemsoc.org

In the field of materials science and sensor technology, 2-isopropoxyphenol has been used as a template molecule for the computational design of molecularly imprinted polymers (MIPs). mdpi.com By using methods like Density Functional Theory (DFT), researchers can select optimal functional monomers that interact strongly with the template, leading to the creation of highly selective sensors. mdpi.com This application underscores the value of isopropoxyphenols as target molecules for developing advanced analytical and separation materials. mdpi.com The presence of an additional amino group in 5-Amino-2-isopropoxyphenol offers another site for interaction, potentially making it a valuable target for similar MIP-based sensor development.

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

5-amino-2-propan-2-yloxyphenol |

InChI |

InChI=1S/C9H13NO2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,11H,10H2,1-2H3 |

InChI Key |

QBCBVXJARZWQPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)N)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 5 Amino 2 Isopropoxyphenol

Reactions of the Aromatic Amino Functionality

The primary aromatic amine group (-NH2) is a versatile functional handle for a wide array of chemical modifications. Its reactivity is largely analogous to that of other substituted anilines, characterized by its nucleophilicity and its ability to be transformed into a diazonium salt.

Key reactions include:

N-Alkylation and N-Acylation: The amino group can readily undergo alkylation with alkyl halides or through reductive amination with aldehydes and ketones. taylorfrancis.com Catalytic methods using ruthenium or cobalt complexes allow for efficient N-alkylation with alcohols under mild conditions, following a "borrowing hydrogen" strategy. rsc.orgnih.govacs.org Acylation with acid chlorides or anhydrides proceeds smoothly to form the corresponding amides. These reactions are fundamental for introducing diverse substituents and for protecting the amino group during other transformations.

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts the primary amino group into a diazonium salt (-N₂⁺). This intermediate is highly valuable for subsequent Sandmeyer or Schiemann reactions, enabling the introduction of a wide range of substituents such as halides, cyano, hydroxyl, and fluoro groups. This pathway offers a strategic route to derivatives that are not accessible through direct electrophilic substitution. harvard.edu

Oxidation: Aromatic amines are susceptible to oxidation. Depending on the oxidant and reaction conditions, complex product mixtures, including polymeric materials, can be formed. ua.esacs.orgresearchgate.net The oxidation of aminophenols can lead to the formation of quinone-imines or phenoxazine-type structures. ua.esnih.gov

| Reaction Type | Reagents | Potential Product | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base | 5-(Methylamino)-2-isopropoxyphenol or 5-(Dimethylamino)-2-isopropoxyphenol | Risk of over-alkylation. acs.orgorganic-chemistry.org |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-Alkyl or N-Dialkyl derivative | Provides controlled mono-alkylation. taylorfrancis.com |

| N-Acylation | Acetyl chloride or Acetic anhydride, Base | 5-Acetamido-2-isopropoxyphenol | Commonly used for protection of the amino group. |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 2-Isopropoxy-5-hydroxybenzenediazonium chloride | Highly versatile intermediate for Sandmeyer, Schiemann, and other reactions. harvard.edu |

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is acidic and highly nucleophilic after deprotonation, making it a prime site for etherification and esterification reactions. Its presence also activates the ring towards electrophilic attack and makes the molecule susceptible to oxidation.

O-Alkylation (Williamson Ether Synthesis): Deprotonation of the phenolic hydroxyl with a suitable base (e.g., NaH, K₂CO₃) generates a phenoxide ion. This potent nucleophile can then react with an alkyl halide in a classic Williamson ether synthesis to form a new ether linkage. masterorganicchemistry.comwikipedia.orgyoutube.com This allows for the synthesis of a variety of 1-alkoxy-2-isopropoxy-5-aminobenzene derivatives. The choice of base and solvent is crucial to optimize yield and prevent side reactions. pressbooks.pub

Esterification: The hydroxyl group can be readily converted to an ester by reaction with acid chlorides, anhydrides, or carboxylic acids under appropriate conditions (e.g., Fischer esterification). This reaction is often used to introduce acyl groups or to protect the hydroxyl functionality.

Oxidation: Phenols, particularly aminophenols, are easily oxidized. ua.es The oxidation can proceed via a phenoxy radical, and in the case of aminophenols, can lead to the formation of quinone-like structures. nih.gov The specific outcome depends heavily on the oxidizing agent and the substitution pattern of the ring.

| Reaction Type | Reagents | Potential Product | Notes |

|---|---|---|---|

| Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl halide (e.g., CH₃CH₂Br) | 5-Amino-1-ethoxy-2-isopropoxybenzene | A robust method for forming aryl ethers. wikipedia.orgcore.ac.uk |

| Esterification | Benzoyl chloride, Pyridine | 5-Amino-2-isopropoxyphenyl benzoate | Forms a stable ester linkage. |

| Oxidation | Mild oxidizing agent (e.g., Fremy's salt) | 5-Amino-2-isopropoxy-1,4-benzoquinone (or other quinonoid species) | Product structure is highly dependent on conditions and regioselectivity. nih.govnih.gov |

Chemical Modifications of the Isopropoxy Moiety

The isopropoxy group (-OCH(CH₃)₂) is generally a stable ether linkage. However, it can undergo specific reactions, primarily cleavage under harsh conditions or metabolic-type oxidation.

O-Dealkylation: Cleavage of the isopropyl ether bond to regenerate a hydroxyl group typically requires strong reagents. Strong protic acids (like HBr or HI) or potent Lewis acids (such as BBr₃) are commonly employed for the O-dealkylation of aryl alkyl ethers. acsgcipr.org The reaction proceeds by protonation or coordination to the ether oxygen, followed by nucleophilic attack on the isopropyl group or the aromatic ring.

Oxidative Metabolism: Biological systems or biomimetic models can hydroxylate the alkyl portion of alkoxy groups. Studies on related compounds like isopropoxybenzene (B1215980) and the pesticide propoxur (B1679652) show that cytochrome P450 enzymes can catalyze hydroxylation at the carbon atoms of the isopropoxy group, or perform O-dealkylation to yield a phenol (B47542) and acetone. nih.govtandfonline.comwashington.edu This suggests that selective oxidation of the isopropoxy group is a feasible, albeit specialized, transformation.

Selective Aromatic Substitution and Functionalization Patterns

Electrophilic aromatic substitution (SₑAr) on the 5-Amino-2-isopropoxyphenol ring is governed by the powerful activating and directing effects of the existing substituents. The amino (-NH₂), hydroxyl (-OH), and isopropoxy (-OⁱPr) groups are all electron-donating and ortho-, para-directing. cognitoedu.orgchemistrytalk.orgwikipedia.org

The directing effects of these groups are, in decreasing order of activation: -NH₂ > -OH > -OⁱPr. libretexts.org

Amino Group (-NH₂ at C5): Directs incoming electrophiles to the ortho positions (C4, C6).

Hydroxyl Group (-OH at C1): Directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions.

Isopropoxy Group (-OⁱPr at C2): Directs incoming electrophiles to its ortho (C1, C3) and para (C5) positions.

Considering the positions on the ring:

C6: This position is ortho to the powerful -NH₂ group and ortho to the -OH group. It is therefore highly activated and a very likely site for electrophilic substitution.

C4: This position is ortho to the -NH₂ group and para to the -OH group, making it another strongly activated and probable site for substitution.

C3: This position is ortho to the -OⁱPr group and meta to both the -NH₂ and -OH groups. It is the least activated of the available positions.

Therefore, electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur preferentially at the C6 and C4 positions. nih.gov The precise ratio of C6 to C4 substitution will depend on the specific electrophile and reaction conditions, with sterics potentially playing a role. For bulky electrophiles, substitution at the less hindered C4 position might be favored. To achieve substitution at the C3 position, the more powerful directing groups would likely need to be blocked or modified.

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 6-Bromo-5-amino-2-isopropoxyphenol and/or 4-Bromo-5-amino-2-isopropoxyphenol | The -NH₂ and -OH groups strongly activate the C4 and C6 positions. libretexts.orgopenstax.org |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-5-amino-2-isopropoxyphenol and/or 4-Nitro-5-amino-2-isopropoxyphenol | Requires careful control to avoid oxidation of the ring. The amino group may need protection. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 6-Acetyl-5-amino-2-isopropoxyphenol and/or 4-Acetyl-5-amino-2-isopropoxyphenol | The Lewis acid can complex with the amino and hydroxyl groups, often requiring protection of these groups beforehand. |

Applications of 5 Amino 2 Isopropoxyphenol and Its Structural Analogs in Organic Synthesis and Catalysis

Utilization as a Precursor in Complex Molecule Synthesis

A key application of 2-isopropoxyphenol (B44703) is its role as a precursor in the synthesis of carbamate (B1207046) insecticides. Carbamate insecticides, such as propoxur (B1679652), are widely used for the control of various pests. rsc.orgrdd.edu.iq The synthesis of propoxur involves the reaction of 2-isopropoxyphenol with methyl isocyanate. This reaction highlights the importance of 2-isopropoxyphenol as a fundamental building block in the production of commercially significant agrochemicals. rdd.edu.iqnih.gov The degradation of these insecticides in vivo can also regenerate 2-isopropoxyphenol, which can be detected in urine as a biomarker of exposure. who.intnih.gov

One documented synthesis route to 2-isopropoxyphenyl N-methylcarbamate (propoxur) involves reacting catechol with 2-chloropropane (B107684) in a basic medium to yield 2-isopropoxyphenol. This intermediate is then treated with carbonyl chloride (phosgene) to form 2-isopropoxyphenylchloroformate, which subsequently reacts with methylamine (B109427) to produce the final carbamate insecticide. rdd.edu.iq

Catalytic Roles of Related Phenols

Recent advancements in organic synthesis have highlighted the utility of substituted phenols, such as 2-isopropoxyphenol, as co-catalysts in various transformations.

Dual Catalysis Systems Incorporating Isopropoxyphenols

A notable example of the catalytic application of 2-isopropoxyphenol is in nickel- and Brønsted acid-catalyzed dual catalysis systems. chinesechemsoc.orgchinesechemsoc.org These systems have been effectively employed in the redox-neutral coupling of 1,3-dienes and aldehydes to synthesize dienols. chinesechemsoc.orgchinesechemsoc.org In this process, 2-isopropoxyphenol functions as a Brønsted acid co-catalyst, which is crucial for achieving high reactivity and selectivity. chinesechemsoc.orgchinesechemsoc.org The Brønsted acid is believed to act as a ligand for the nickel catalyst, influencing the stereoselectivity of the product. chinesechemsoc.org

The selection of the phenol (B47542) co-catalyst has a significant impact on the reaction outcome. Studies have shown that electron-rich arylphenols generally exhibit better reactivity. chinesechemsoc.org Specifically, the presence of an ortho-alkoxy group, as in 2-isopropoxyphenol, can lead to superior yields and stereoselectivity compared to other substituted phenols. chinesechemsoc.orgchinesechemsoc.org This is attributed to the potential for the ortho-alkoxy group to coordinate with the nickel center, thereby facilitating the subsequent protonation of the nickelacycle intermediate. chinesechemsoc.org

Influence on Reactivity and Stereoselectivity in Organic Transformations

The choice of 2-isopropoxyphenol as a Brønsted acid co-catalyst in the nickel-catalyzed coupling of dienes and aldehydes has been demonstrated to be optimal for maximizing both the yield and the E/Z selectivity of the resulting dienol products. chinesechemsoc.orgchinesechemsoc.org For instance, in the coupling of various dienes and aldehydes, the use of 2-isopropoxyphenol resulted in dienol yields of up to 94% and E/E/E/Z ratios as high as 50:1. chinesechemsoc.orgchinesechemsoc.org

The steric and electronic properties of the phenol co-catalyst are critical. While electron-rich phenols generally enhance reactivity, the specific positioning of substituents is key. The superiority of 2-isopropoxyphenol over its para-substituted counterpart and other ortho-alkoxy phenols underscores the subtle yet profound influence of the catalyst structure on the reaction's efficiency and stereochemical outcome. chinesechemsoc.org

Design and Fabrication of Specialized Polymeric Materials

The unique chemical properties of phenols, including 2-isopropoxyphenol and its derivatives, make them suitable templates for the creation of molecularly imprinted polymers (MIPs). mdpi.comresearchgate.net MIPs are synthetic polymers with tailor-made recognition sites for specific molecules, offering high selectivity and stability. acs.orgrsc.org

MIPs are created by polymerizing functional and cross-linking monomers around a template molecule (in this case, a phenol derivative). mdpi.comrsc.org After polymerization, the template is removed, leaving behind cavities that are complementary in shape and functionality to the template molecule. mdpi.comrsc.org These cavities can then selectively rebind the target analyte from a complex mixture. mdpi.com

This technology has found applications in various fields, including sample preparation for the analysis of phenolic compounds in environmental and biological samples. mdpi.comresearchgate.net For instance, MIPs have been developed for the selective extraction of phenolic acids from human urine and for the depletion of phenols in red wine. mdpi.comnih.gov The fabrication of MIPs can be achieved through various methods, including electrochemical synthesis, to create thin films on electrode surfaces for sensor applications. rsc.org

Advanced Analytical Methodologies for Research on 5 Amino 2 Isopropoxyphenol

Spectrophotometric Detection and Quantification Techniques

Spectrophotometry offers a convenient and accessible method for the quantitative analysis of aminophenol isomers. researchgate.net These methods are often based on the reaction of the aminophenol with a specific reagent to produce a colored product, the absorbance of which can be measured. researchgate.netresearchgate.net Modern spectrophotometric devices, supported by advanced software, can perform mathematical processing of absorption spectra, such as derivatization, to enhance selectivity and resolve overlapping spectra in mixtures. rsc.orgnih.gov

Derivatization Strategies for Enhanced Spectroscopic Response

For compounds with low ultraviolet-visible (UV-Vis) absorption, chemical derivatization is a key strategy to enhance the spectroscopic response, thereby increasing the sensitivity and selectivity of the method. researchgate.netresearchgate.net This involves converting the analyte into a product with high molar absorptivity.

Several derivatization reagents are employed for the analysis of aminophenols:

1,2-Naphthoquinone-4-sulphonate (NQS): This reagent reacts with aminophenol isomers in a basic aqueous medium to form intensely colored products suitable for spectrophotometric measurement. researchgate.net

9-Chloroacridine (9-CA): The interaction between aminophenol isomers and 9-CA reagent produces colored products with a maximum absorption at approximately 436 nm. researchgate.net

Aldehydes: Reagents like 4-nitrobenzaldehyde (B150856) or 2,4-dinitrobenzaldehyde (B114715) react with p-aminophenol to form Schiff bases, which can be examined spectrophotometrically. nih.gov

Ferric Ions: In an acidic environment, ferric ions can catalyze the dimerization of 2-aminophenol (B121084) to form 2-hydroxyisophenoxazin-3-one, a dye with intense color that allows for detection in the micromolar range. nih.gov

Ninhydrin (B49086): The reaction of the p-aminophenol group with ninhydrin in a dimethylformamide (DMF) medium yields a purple-colored derivative known as Ruhemann's purple, which can be quantified. researchgate.netresearchgate.net

These derivatization techniques effectively modify the chromophoric properties of aminophenols, enabling reliable quantification even at low concentrations.

Method Validation and Performance Characteristics (e.g., linearity, sensitivity)

Validation is essential to ensure that an analytical method is suitable for its intended purpose. rsc.orgnih.gov For spectrophotometric methods developed for aminophenols, validation typically assesses linearity, range, sensitivity (limit of detection and quantification), accuracy, and precision, in line with established guidelines. rsc.orgnih.gov

Recent studies on the simultaneous analysis of phenol (B47542), 2-aminophenol, and 4-aminophenol (B1666318) using derivative UV spectrophotometry have demonstrated good linearity over concentration ranges of 2–60 μg mL⁻¹ for phenol and 2–50 μg mL⁻¹ for the aminophenols, with high correlation coefficients (R² ≥ 0.9995). rsc.org The methods showed acceptable precision and accuracy, with good spike recovery and low relative standard deviations. rsc.org

The following table summarizes the performance characteristics of various spectrophotometric methods for aminophenol isomers using different derivatization reagents.

Table 1: Performance Characteristics of Spectrophotometric Methods for Aminophenol Isomers Click on a row to display more details.

Click to expand

| Analyte(s) | Reagent/Method | Linear Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Limit of Detection (LOD) (µg/mL) | Reference |

| o-, m-, p-Aminophenol | 1,2-Naphthoquinone-4-sulphonate (NQS) | 0.2-10, 0.08-7.2, 0.08-18 | 5166.6, 6613.6, 7673.6 | 0.05188, 0.0348, 0.0416 | researchgate.net |

| o-, m-, p-Aminophenol | 9-Chloroacridine (9-CA) | 0.25-12, 0.2-10, 0.0-10 | 7.20х10³, 7.67х10³, 5.93х10³ | Not specified | researchgate.net |

| p-Aminophenol | Ninhydrin | 1-3 | Not specified | 0.254 - 0.2849 | researchgate.net |

| Phenol, 2-AP, 4-AP | Derivative Ratio Spectrophotometry | 2-60 (P), 2-50 (APs) | Not specified | 0.22-0.53 (P), 0.25-0.45 (APs) | rsc.orgrsc.org |

Y = aX + b, where X is the concentration of the analyte in µg/mL. Data represents a compilation from multiple sources. researchgate.netresearchgate.netrsc.orgresearchgate.netrsc.org

Chromatographic Separation and Identification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the separation, identification, and quantification of 5-Amino-2-isopropoxyphenol and its isomers. nih.govresearchgate.net These methods offer high resolution and are often coupled with mass spectrometry for definitive compound identification. nih.govnih.gov

Development of Specific Analytical Methods for Aromatic Aminophenols

The development of robust analytical methods is critical for the reliable analysis of aromatic aminophenols in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of aminophenols due to its versatility. ajpaonline.com Reversed-phase HPLC using C18 columns is a common approach. nih.govnih.gov For instance, a validated HPLC-UV method for the simultaneous determination of aceclofenac, paracetamol, diclofenac, and p-aminophenol utilized a C18 column with an isocratic mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer. ajpaonline.com A significant challenge in analyzing aminophenol isomers is their similar structures, which can be overcome by using specialized columns. A method for separating all three aminophenol isomers (ortho-, meta-, and para-) was successfully developed using a mixed-mode stationary phase that incorporates both Strong Cation Exchange (SCX) and C18 functionalities. researchgate.net The optimal conditions involved a mobile phase of aqueous phosphate buffer (pH 4.85) and methanol (B129727) (85:15 v/v). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, but the polar nature of aminophenols often necessitates a derivatization step to increase their volatility for gas chromatographic analysis. researchgate.net A common derivatization agent is isobutyl chloroformate (IBCF). researchgate.net An analytical method for various aromatic amines in air samples involved extraction, derivatization with IBCF, and subsequent GC-MS analysis. researchgate.net In situ derivatization has also been employed for the analysis of toxic oxidative hair dye ingredients, including aminophenols. mdpi.com

Application of Mass Spectrometry in Compound Profiling

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is indispensable for the structural elucidation and sensitive quantification of aromatic aminophenols. nih.govopen.ac.uk

LC-MS/MS is a benchmark for trace analysis due to its high sensitivity and selectivity. It has been used to develop methods for quantifying up to 39 different primary aromatic amines in human urine, with limits of detection in the low ng/mL range. nih.gov This technique is also crucial for quantifying toxic impurities, such as p-aminophenol, in pharmaceutical products, with reported limits of quantification as low as 1 ng/mL using electrospray ionization in the positive mode. nih.gov

Mass spectrometry is also a key tool in studying the fundamental properties of these molecules. Reflectron time-of-flight (TOF) mass spectrometry has been used to investigate the complex metastable fragmentation pathways of multi-photon ionized 3-aminophenol. open.ac.uk Furthermore, molecular beam experiments combining mass spectrometry with IR/UV double resonance spectroscopy allow for mass-, isomer-, and state-selective investigations of aminophenols and their clusters. aip.org This provides detailed information on their structures and rearrangement reactions in the gas phase. aip.org

Electrochemical Detection Methods for Related Phenols

Electrochemical methods offer a rapid, sensitive, and low-cost alternative for the determination of phenols and aminophenols. irispublishers.com These techniques are based on measuring the current or potential signal resulting from the oxidation of the phenolic or amino group at an electrode surface. irispublishers.comresearchgate.net Common voltammetric techniques include cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.net

A significant challenge in the direct electrochemical oxidation of phenols is the fouling of the electrode surface by electropolymerized reaction products, which can decrease the signal over subsequent measurements. researchgate.netacs.org To overcome this, research has focused on the development of chemically modified electrodes that enhance sensitivity, selectivity, and resistance to fouling.

Examples of modified electrodes used for the detection of phenols and aminophenols include:

Carbon Paste Electrodes (CPEs): Modified CPEs, such as those incorporating zeolitic imidazolate frameworks and ionic liquids, have shown enhanced performance for detecting 4-aminophenol, with low detection limits (0.02 µM) and a wide linear response range. samipubco.com

Glassy Carbon Electrodes (GCEs): GCEs modified with nanocomposites, like N-doped carbon dots decorated with manganese oxide nanospheres, have been used for the simultaneous detection of p-aminophenol and paracetamol. rsc.org

Screen-Printed Carbon Electrodes (SPCEs): These disposable electrodes, when modified with materials like single-wall carbon nanotubes (SWCNTs) and conducting polymers (e.g., PEDOT), exhibit enhanced electron transfer and sensitivity for phenol and chlorophenols. nih.govscispace.com

Laser-Induced Graphene (LIG) Electrodes: Flexible LIG electrodes functionalized with multi-walled carbon nanotube-polyaniline (MWCNT-PANI) composites have been developed as highly sensitive sensors for 4-aminophenol, achieving a detection limit of 0.006 μM. nih.gov

The performance of these electrochemical sensors is often dependent on experimental parameters such as the pH of the solution, which affects the oxidation potential. researchgate.netnih.gov For phenol, the oxidation process is generally a two-electron, two-proton transfer. nih.gov

Table 2: Comparison of Electrochemical Sensors for Aminophenol/Phenol Detection Click on a row to display more details.

Click to expand

| Analyte | Electrode System | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

| 4-Aminophenol | ZIF-L/IL/CPE | DPV | 0.05 - 300.0 | 0.02 | samipubco.com |

| p-Aminophenol | N-CMOS/GCE | DPV | 0.1 - 100 | 0.0456 | rsc.org |

| 4-Aminophenol | LIC/MWCNT-PANI | SWV | 0.5 - 1.6 | 0.006 | nih.gov |

| Phenol | Glassy Carbon Electrode | DPV | Up to 0.5 | 0.5 | researchgate.net |

| p-Aminophenol | Mesoporous Silica/CPE | Not specified | 10 - 600 | 10 | researchgate.net |

Abbreviations: ZIF-L/IL/CPE - Zeolitic Imidazolate Framework-L/Ionic Liquid/Carbon Paste Electrode; N-CMOS/GCE - N-doped carbon dots decorated with manganese oxide nanospheres/Glassy Carbon Electrode; LIC/MWCNT-PANI - Laser-Induced Carbon/Multi-Walled Carbon Nanotubes-Polyaniline; DPV - Differential Pulse Voltammetry; SWV - Square Wave Voltammetry.

Theoretical and Computational Investigations of 5 Amino 2 Isopropoxyphenol

Quantum Chemical Studies of Electronic Structure and Reactivity (e.g., DFT and PM3 calculations)

No published studies were found that specifically detail the electronic structure and reactivity of 5-Amino-2-isopropoxyphenol using quantum chemical methods like DFT or PM3.

Analysis of Intermolecular Interactions and Binding Energies

There is no available research that analyzes the intermolecular interactions and binding energies of 5-Amino-2-isopropoxyphenol.

Conformation Analysis and Energetic Profiles

A conformational analysis and the corresponding energetic profiles for 5-Amino-2-isopropoxyphenol are not present in the current scientific literature.

Molecular Modeling and Simulation Approaches in Material Design (e.g., molecularly imprinted polymers)

No literature could be located that discusses the use of 5-Amino-2-isopropoxyphenol in molecular modeling and simulation for the design of materials like molecularly imprinted polymers.

Prediction of Spectroscopic Properties from First Principles

There are no available first-principles predictions of the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for 5-Amino-2-isopropoxyphenol.

Environmental and Metabolic Transformation Pathways of Isopropoxyphenols

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary degradation pathway for the precursors of isopropoxyphenols, particularly for carbamate (B1207046) insecticides like propoxur (B1679652). The hydrolytic breakdown of the carbamate ester bond yields 2-isopropoxyphenol (B44703) as a major product. nih.govresearchgate.netwho.int This reaction is significantly influenced by pH, with degradation being much more rapid under alkaline conditions. researchgate.net In soil and water, hydrolysis is often the initial step that precedes further microbial degradation. researchgate.netnih.gov

The stability of propoxur, a precursor to 2-isopropoxyphenol, is highly dependent on the pH of the aqueous solution. The rate of hydrolysis increases dramatically as the alkalinity rises.

Table 1: Hydrolysis Rate of Propoxur in Aqueous Solutions at 20°C

| pH | Half-life |

| 10.8 | 40 minutes |

| 11.8 | 11.5 minutes |

| 12.8 | 1 minute |

| Data sourced from WHO Pesticide Residues Series 3. researchgate.net |

This pH-dependent hydrolysis is a critical factor in the environmental persistence of the parent compound and the formation of its isopropoxyphenol metabolite. researchgate.netacs.org

Biotransformation and Microbial Metabolism of Related Phenols

The biotransformation of isopropoxyphenol precursors like propoxur has been extensively studied in various organisms, including mammals, insects, and microorganisms. researchgate.net In mammals, propoxur is rapidly metabolized and excreted. researchgate.netmdpi.com The primary metabolic pathways involve hydrolysis to 2-isopropoxyphenol and oxidation. researchgate.net

When incubated with rat liver microsomes, propoxur is transformed into several metabolites, including 2-isopropoxyphenol, 5-hydroxy propoxur, and N-hydroxymethyl propoxur. researchgate.net In vivo studies in rats confirm these metabolites, along with others hydroxylated on the isopropoxy group. researchgate.net Cutaneous metabolism has also been observed in human, pig, and rabbit skin, where propoxur is hydrolyzed to 2-isopropoxyphenol, which then undergoes species-specific phase II conjugation reactions. nih.gov In human skin, only sulfate (B86663) conjugation is observed, while in pigs, both glucuronide and sulfate conjugates are formed in equal amounts. nih.govontosight.ai

In the environment, microbial metabolism is a key driver of degradation. nih.gov Soil microorganisms are capable of hydrolyzing carbamates to their corresponding phenols, which can be further degraded. researchgate.netnih.gov Enzymes such as Propoxur hydrolase (ProH) and Isopropoxyphenol O-dealkylase (IPD) have been identified as playing a role in the microbial degradation pathways of these compounds. researchgate.net While oxidative pathways are significant in mammals and plants, hydrolytic degradation is the predominant route in soil environments. researchgate.net

Table 2: Identified Metabolites of Propoxur from Various Biological Systems

| Metabolite | Biological System | Reference |

| 2-Isopropoxyphenol | Rat liver microsomes, Rat (in vivo), Human, Pig, and Rabbit Skin | nih.govresearchgate.net |

| 2-Isopropoxyphenol glucuronide | Pig and Rabbit Skin, Rat (in vivo) | nih.govresearchgate.net |

| 2-Isopropoxyphenol sulfate | Human and Pig Skin, Rat (in vivo) | nih.govresearchgate.netontosight.ai |

| 5-Hydroxy propoxur | Rat liver microsomes, Bean plants | researchgate.netwho.int |

| N-Hydroxymethyl propoxur | Rat liver microsomes, Bean plants | researchgate.netwho.int |

| 2-Hydroxyphenyl-N-methylcarbamate | Rat (in vivo), Bean plants | researchgate.netwho.int |

| This table summarizes key metabolites identified in various metabolic studies. |

Photolytic Degradation Studies and Identification of Photoproducts

Photolytic degradation involves the breakdown of chemical compounds by light energy. nih.gov The susceptibility of a compound to photolysis can be a significant factor in its environmental persistence. Studies on the photolytic fate of propoxur have shown it to be relatively stable under certain conditions. One study found propoxur to be completely stable when in solution but slightly degraded into two unidentified organic products when exposed to light on a solid surface. researchgate.net Another investigation noted that preliminary studies indicated sunlight could convert carbofuran, a related carbamate, into several products, including its 3-hydroxy derivative.

The rate and pathway of photolytic degradation can be influenced by various factors, including the presence of other substances in the environment that act as photosensitizers. who.int For example, the photolysis of the herbicide fluroxypyr (B1673483) is strongly enhanced by the presence of substances like hydrogen peroxide or riboflavin. who.int The pH of the medium can also significantly influence the kinetics of photodegradation. nih.gov While specific photoproducts for 5-Amino-2-isopropoxyphenol are not documented, the degradation of other aromatic pesticides suggests that pathways like hydroxylation could be involved.

Natural Occurrence and Biosynthesis of Isopropoxyphenol Derivatives

While many isopropoxyphenol compounds are known as metabolites of synthetic pesticides, derivatives have also been identified as naturally occurring products from fungi. A notable example is 5-hydroxymethyl-2-isopropoxyphenol , which was isolated from Dothiorella vidmadera, a fungus that causes grapevine trunk disease. nih.govontosight.ai This discovery was the first time this specific isopropoxyphenol derivative was reported from a natural source. researchgate.net

In the same study, other known naturally occurring phenolic compounds such as tyrosol, resorcinol, and protocatechuic alcohol were also isolated from the fungus. nih.govontosight.ai Fungi, particularly plant pathogens, are known to produce a wide array of secondary metabolites, including various phenols and polyketides, some of which exhibit phytotoxic properties. researchgate.net The biosynthesis of these compounds in fungi involves complex enzymatic pathways. However, the specific biosynthetic route for 5-hydroxymethyl-2-isopropoxyphenol in Dothiorella vidmadera has not been elucidated. The presence of such compounds suggests that while many are introduced into the environment as xenobiotics, some structural analogs are also part of natural biochemical cycles. researchgate.net

Q & A

Q. What are the recommended synthetic methodologies for 5-Amino-2-isopropoxyphenol to ensure high purity and yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 2-isopropoxy-5-nitrophenol followed by catalytic hydrogenation to reduce the nitro group to an amine. Key steps include:

- Nitration : Introduce nitro groups using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration.

- Isopropoxylation : React with isopropyl bromide in the presence of K₂CO₃ as a base in DMF at 80°C for 12 hours.

- Reduction : Use Pd/C (10% w/w) in ethanol under H₂ atmosphere (1 atm) for 6 hours to reduce the nitro group.

Critical Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography (silica gel, gradient elution). Purity ≥98% can be confirmed via HPLC (C18 column, methanol/water 70:30) .

Q. How can researchers characterize 5-Amino-2-isopropoxyphenol to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Employ deuterated DMSO to resolve phenolic protons (δ 8.5–9.0 ppm) and amine protons (δ 5.5–6.0 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peak [M+H]⁺ at m/z 183.

- HPLC-PDA : Assess purity using a reverse-phase column (detection at 254 nm).

Reference Data :

| Technique | Key Peaks/Data |

|---|---|

| ¹H NMR | δ 1.2 (d, 6H, CH₃), δ 4.5 (m, 1H, OCH), δ 6.5–7.0 (aromatic H) |

| ESI-MS | m/z 183.1 ([M+H]⁺) |

Q. What are the stability and storage recommendations for 5-Amino-2-isopropoxyphenol in laboratory settings?

- Methodological Answer : The compound is sensitive to light and oxidation. Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Stability studies show ≤5% degradation over 6 months under these conditions. For aqueous solutions (e.g., biological assays), use fresh preparations with 0.1% ascorbic acid to inhibit oxidation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of 5-Amino-2-isopropoxyphenol?

- Methodological Answer : Focus on enzyme inhibition or receptor-binding assays:

- In Vitro : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. Include positive controls (e.g., gefitinib) and dose-response curves (1 nM–100 μM).

- In Vivo : Use murine models for inflammation or cancer, administering 10–50 mg/kg intraperitoneally. Monitor biomarkers (e.g., TNF-α, IL-6) via ELISA.

Data Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Address batch variability by repeating experiments with independently synthesized batches .

Q. What strategies resolve contradictions in reported solubility data for 5-Amino-2-isopropoxyphenol across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity and pH variations. Systematically test solubility in:

- Aqueous Buffers : Phosphate buffers (pH 2–12) with sonication (30 min).

- Organic Solvents : DMSO, ethanol, acetonitrile (0.1–10 mg/mL).

Quantification : Use UV-Vis spectroscopy (λmax = 280 nm) with a calibration curve (R² ≥0.99). Report results as mean ± SD (n=3). For conflicting data, verify compound purity via HPLC and ensure anhydrous conditions .

Q. How can 5-Amino-2-isopropoxyphenol be utilized in material science applications?

- Methodological Answer : Explore its role as a monomer in conductive polymers or photoresponsive materials:

- Polymer Synthesis : Electropolymerize with pyrrole (1:3 molar ratio) in 0.1 M TBAP/ACN. Characterize conductivity via four-point probe.

- Optical Properties : Measure UV-Vis absorption (λmax = 300–400 nm) and fluorescence quantum yield (integrating sphere method). Compare with DFT-calculated spectra (Gaussian 16, B3LYP/6-31G**) .

Data Contradiction Analysis

Q. Why do different studies report varying reactivity of 5-Amino-2-isopropoxyphenol in cross-coupling reactions?

- Methodological Answer : Variations may stem from catalyst systems or protecting group strategies:

- Catalyst Screening : Test Pd(OAc)₂, XPhos, and CuI in Suzuki-Miyaura reactions. Optimize solvent (toluene vs. DMF) and temperature (80–120°C).

- Protection of Amine : Boc-protect the amine group before coupling to prevent side reactions. Deprotect with TFA post-reaction.

Validation : Compare yields and byproduct profiles via LC-MS. Reproduce protocols from conflicting studies to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.